

3-

(Methacryloyloxy)propyltris(trimethylsiloxy)silane

CAS number 17096-07-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

3-

Compound Name: (Methacryloyloxy)propyltris(trimethylsiloxy)silane

Cat. No.: B108374

[Get Quote](#)

An In-depth Technical Guide to **3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane** (CAS: 17096-07-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane** (TRIS), a versatile organosilicon compound. It details its physicochemical properties, synthesis and polymerization methods, key applications, and safety information. This document is intended to be a valuable resource for professionals in materials science, polymer chemistry, and biomedical research.

Introduction

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, often abbreviated as TRIS, is a unique hybrid molecule that combines the reactivity of a methacrylate group with the properties of a siloxane.^[1] Its structure features a methacrylate functional group at one end of a propyl chain, which is attached to a silicon atom bearing three trimethylsiloxy groups.^[2] This dual functionality allows it to act as a bridge between organic polymers and inorganic materials, making it a valuable monomer and surface modifying agent.^{[1][3]}

The methacrylate group can readily participate in free-radical polymerization to form carbon-based polymer backbones.^[3] Simultaneously, the tris(trimethylsiloxy)silyl group imparts desirable properties such as high gas permeability, hydrophobicity, and thermal stability.^{[3][4]} These characteristics have led to its widespread use in various advanced applications, most notably in the production of highly oxygen-permeable soft contact lenses.^{[3][5]} Beyond ophthalmics, TRIS is utilized as a coupling agent, crosslinker, and surface modifier in composites, coatings, and increasingly, in biomedical applications like drug delivery systems and biodegradable medical coatings.^{[1][6]}

Physicochemical and Safety Data

The properties of **3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane** are summarized below. It is a colorless, transparent liquid at room temperature and is immiscible with water.^{[1][7]}

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	17096-07-0	[8]
Molecular Formula	C ₁₆ H ₃₈ O ₅ Si ₄	[4][8]
Molecular Weight	422.81 g/mol	[4][8]
Appearance	Colorless to almost colorless clear liquid	[1][4]
Density	0.918 g/mL at 25 °C	[4]
Boiling Point	112-115 °C at 0.2 mm Hg	[4]
Refractive Index (n _{20/D})	1.419	[4]
Flash Point	>230 °F (>110 °C)	[4]
Vapor Pressure	<1 mm Hg at 20 °C	[4]
Water Solubility	Immiscible	[4]
Purity	≥97% - 98%	[9][10]

Safety and Handling

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane is considered hazardous and requires careful handling.

Hazard Information	Description	Reference(s)
GHS Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Storage	Store in a dry, cool, and well-ventilated place in a tightly closed container. An inert atmosphere is recommended for storage.	[5]
Incompatible Materials	Strong oxidizing agents.	

Experimental Protocols

This section provides detailed methodologies for the synthesis of TRIS and its subsequent use in polymerization and surface modification.

Synthesis of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

A common method for synthesizing TRIS involves the reaction of 3-(methacryloyloxy)propyltrimethoxysilane with trimethylsilyl acetate.[4]

Materials:

- 3-(Methacryloyloxy)propyltrimethoxysilane (0.5 mol, 124.18 g)
- Trimethylsilyl acetate (1.5 mol, 198.35 g)
- Trifluoromethanesulfonic acid (0.15 g)
- Butylated hydroxytoluene (BHT) (0.15 g)
- Deionized water
- Nitrogen gas supply

Equipment:

- 500 mL three-necked flask
- Constant pressure dropping funnel
- Magnetic stirrer
- Dean-Stark apparatus and condenser
- Heating mantle
- Rotary evaporator

Procedure:

- Set up the 500 mL three-necked flask with the dropping funnel, magnetic stirrer, and Dean-Stark apparatus under a nitrogen atmosphere.[4]
- Add 124.18 g (0.5 mol) of 3-(methacryloyloxy)propyltrimethoxysilane, 0.15 g of trifluoromethanesulfonic acid, and 0.15 g of BHT to the flask.[4]

- Heat the reaction mixture to 80 °C.[4]
- Slowly add 198.35 g (1.5 mol) of trimethylsilyl acetate to the flask using the dropping funnel.[4]
- During the addition, continuously collect the low-boiling by-products using the Dean-Stark trap.[4]
- After the addition is complete, continue stirring the mixture for 1 hour at 80 °C.[4]
- Cool the reaction mixture and transfer it to a separatory funnel.
- Wash the product six times with 100 mL portions of deionized water until the aqueous layer is neutral.[4]
- Separate the organic layer and remove any residual low-boiling impurities using a rotary evaporator under reduced pressure.[4]
- The final product is a clear, colorless liquid. The expected yield is approximately 93.7%. [4]

[Click to download full resolution via product page](#)

Caption: Synthesis Workflow for TRIS.

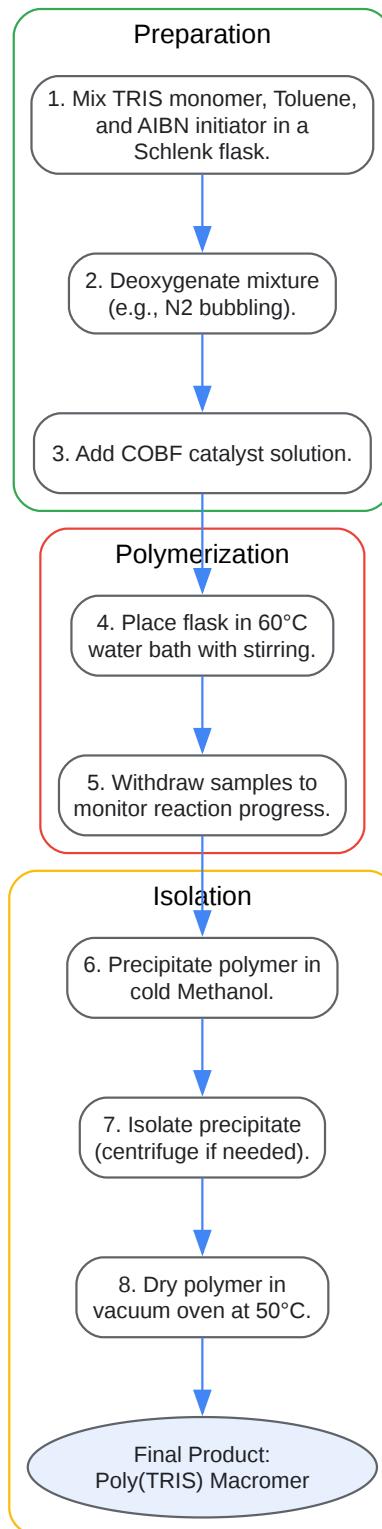
Polymerization of TRIS via Catalytic Chain Transfer

Macromers of TRIS can be synthesized using catalytic chain transfer polymerization, which is efficient for producing oligomers with a vinyl end-group.[3]

Materials:

- **3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane** (TRIS) monomer
- Toluene (solvent)
- 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
- Bis[(difluoroboryl)dimethylglyoximato]cobalt(II) (COBF) (catalytic chain transfer agent)
- Methanol (for precipitation)
- Nitrogen gas supply

Equipment:


- Schlenk flask
- Magnetic stirrer
- Water bath maintained at 60 °C
- Syringes for sampling
- Centrifuge (optional)
- Vacuum oven

Procedure:

- Prepare a stock solution of the COBF catalyst in toluene.
- In a Schlenk flask, prepare a mixture of the TRIS monomer and toluene (e.g., 1:2 v/v).[\[3\]](#)
- Add the desired amount of the AIBN initiator to the monomer/toluene mixture.
- Deoxygenate the mixture by several freeze-pump-thaw cycles or by bubbling with nitrogen.
- Add the required volume of the COBF stock solution to the deoxygenated reaction mixture via syringe.[\[3\]](#)

- Place the Schlenk flask in a water bath pre-heated to 60 °C and begin continuous magnetic stirring.[3]
- Withdraw samples periodically to monitor conversion (gravimetrically) and molecular weight evolution (e.g., by GPC).[3]
- To terminate the polymerization and isolate the polymer, precipitate the reaction mixture in cold methanol.[3]
- If the precipitate does not settle, use a centrifuge to aid isolation.[3]
- Dry the isolated polymer under reduced pressure at 50 °C.[3]

Catalytic Chain Transfer Polymerization of TRIS

[Click to download full resolution via product page](#)*Caption: Catalytic Chain Transfer Polymerization of TRIS.*

Surface Modification of Glass Substrates

TRIS and related silanes are used to create hydrophobic, functionalized surfaces. The following is a general protocol for modifying a glass surface, a process known as silanization.

Materials:

- Glass substrates (e.g., microscope slides)
- Detergent solution (e.g., 2%)
- Deionized water
- Ethanol
- Isopropyl alcohol
- Acetic acid
- **3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane** (TRIS)

Equipment:

- Beakers
- Ultrasonic bath
- Drying oven
- Fume hood

Procedure:

Part 1: Substrate Cleaning (Crucial for uniform coating)

- Degreasing: Submerge the glass substrates in a 2% detergent solution and sonicate for 15 minutes.
- Rinsing: Thoroughly rinse the substrates with deionized water.

- **Hydroxylation:** To ensure a high density of surface hydroxyl (-OH) groups, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
- **Final Rinse:** Rinse extensively with deionized water.
- **Drying:** Dry the cleaned substrates in an oven at 110-120 °C for at least 1 hour.

Part 2: Silanization

- **Solution Preparation:** In a fume hood, prepare a 1-2% (v/v) solution of TRIS in an anhydrous solvent like isopropyl alcohol.
- **Hydrolysis (optional but common):** To pre-hydrolyze the silane, add a small amount of water (e.g., 5% relative to the silane volume) to the solution and stir for a few minutes. Adjusting the pH to 4-5 with acetic acid can catalyze this step.
- **Substrate Immersion:** Immerse the cleaned, dried substrates in the silane solution for 1-2 hours at room temperature.
- **Rinsing:** Gently rinse the substrates with the pure solvent (isopropyl alcohol) to remove any excess, unreacted silane.
- **Curing:** Heat the coated substrates in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of covalent siloxane (Si-O-Si) bonds between the silane molecules and with the substrate surface.

Mechanism of Action: Surface Coupling

The effectiveness of TRIS as a surface modifier and coupling agent stems from the dual reactivity of its functional groups. The tris(trimethylsiloxy)silyl end of the molecule undergoes hydrolysis, either from trace water on the substrate or added to the treatment solution. This reaction forms reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable, covalent Si-O-Si bonds. They can also condense with each other to form a cross-linked polysiloxane network on the surface. The methacrylate tail remains oriented away from the

surface, available for subsequent polymerization or to alter the surface properties (e.g., imparting hydrophobicity).

Caption: Mechanism of Silanization on a Hydroxylated Surface.

Applications and Performance Data

The unique properties of TRIS make it suitable for a range of high-performance applications.

Contact Lenses

The primary application of TRIS is as a key monomer in the synthesis of silicone hydrogels for soft contact lenses.[\[3\]](#)[\[5\]](#) The bulky, flexible tris(trimethylsiloxy)silyl groups create a significant amount of free volume in the polymer matrix, which facilitates high oxygen permeability. This is critical for maintaining corneal health during lens wear. Copolymers are typically formed with hydrophilic monomers like N,N-dimethylacrylamide (DMA) or N-vinylpyrrolidone (NVP) to ensure the lenses are wettable and comfortable.[\[10\]](#)

Surface Modification and Coatings

TRIS and its polymers can be used to create hydrophobic surfaces.[\[1\]](#) The low surface energy imparted by the siloxane groups leads to poor wetting by aqueous solutions. This is useful for creating water-repellent coatings, anti-fouling surfaces, and modifying the interface in composite materials.

Treatment	Substrate	Contact Angle (Water)	Reference(s)
Untreated	Glass/Silica	< 10° (Highly Hydrophilic)	
Silanized with Alkylsilane	Glass/Silica	> 90° (Hydrophobic)	[11]
Poly(TRIS) Analogue Coating	Silicon Wafer	Advancing: 109.7° Receding: 83.0°	[12]

Composite Materials

As a coupling agent, TRIS can improve the interfacial adhesion between inorganic fillers (like silica or glass fibers) and organic polymer matrices. This enhancement leads to composite materials with improved mechanical properties, such as tensile strength and thermal stability.[\[1\]](#) [\[13\]](#) The silane end bonds to the filler, while the methacrylate end copolymerizes with the matrix resin.[\[1\]](#)

Biomedical and Drug Delivery

The biocompatibility and biodegradability of TRIS-containing polymers make them promising for biomedical applications.[\[1\]](#)[\[6\]](#) They have been investigated for use in biodegradable medical coatings to improve the durability of medical devices and as materials for drug carrier systems designed for sustained or targeted release.[\[1\]](#)[\[6\]](#) The hydrophobic nature of the siloxane component can be balanced with hydrophilic comonomers to control drug encapsulation and release kinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dakenchem.com [dakenchem.com]
- 2. 3-(Methacryloyloxy)propyltris(trimethylsilyloxy)silane CAS 17096-07-0-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. segla.com.au [segla.com.au]
- 4. 3-(METHACRYLOYLOXY)PROPYLTRIS(TRIMETHYLSILOXY)SILANE | 17096-07-0 [chemicalbook.com]
- 5. 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 6. zhishangchemical.com [zhishangchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, 98% | Fisher Scientific [fishersci.ca]
- 9. scbt.com [scbt.com]

- 10. 3- Tris(trimethylsiloxy)silyl propyl methacrylate MEHQ + HQ stabilizer, 98 17096-07-0 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. escholarship.org [escholarship.org]
- 13. Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation [mdpi.com]
- To cite this document: BenchChem. [3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane CAS number 17096-07-0]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108374#3-methacryloyloxy-propyltris-trimethylsiloxy-silane-cas-number-17096-07-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com